molecular formula C25H32N6O2 B2815030 1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine CAS No. 1049478-53-6

1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine

Cat. No.: B2815030
CAS No.: 1049478-53-6
M. Wt: 448.571
InChI Key: YOPQLQPKBXRSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-Butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine (CAS 1049478-53-6) is a high-purity chemical compound offered for research and development applications. This complex synthetic molecule features a piperazine ring, a key structural motif known to be an important pharmaceutical intermediate. The integration of a piperazine moiety within a molecular framework is a common strategy to enhance biological activity in drug discovery efforts . The compound also contains a tetrazole ring, a five-membered heterocycle with significant relevance in medicinal chemistry and drug design. Tetrazole derivatives are valued as bioisosteres for carboxylic acid and amide groups, which can improve metabolic stability and other beneficial physicochemical properties of potential drug candidates . Piperazine derivatives are extensively investigated for central nervous system (CNS) activity, with some compounds in this class demonstrating anxiolytic and antidepressant-like effects in preclinical research, potentially involving serotonergic and dopaminergic pathways . This product is intended for research purposes solely and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O2/c1-5-33-22-12-10-21(11-13-22)31-23(26-27-28-31)18-29-14-16-30(17-15-29)24(32)19-6-8-20(9-7-19)25(2,3)4/h6-13H,5,14-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPQLQPKBXRSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine likely involves multiple steps, including the formation of the tetrazole ring, the piperazine ring, and their subsequent coupling with the aromatic components. Typical reaction conditions might include:

    Tetrazole Formation: Using sodium azide and an appropriate nitrile under acidic conditions.

    Piperazine Synthesis: Cyclization reactions involving diamines and dihalides.

    Coupling Reactions: Utilizing coupling agents like EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the piperazine moiety.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various substituted derivatives, oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry.

Biology

Biologically, these compounds might be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive roles.

Medicine

In medicine, they could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or as additives in various formulations.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Considerations
  • The ethoxyphenyl group mitigates excessive lipophilicity from the tert-butyl substituent, optimizing blood-brain barrier penetration for CNS targets .
  • Tetrazole’s high nitrogen content may reduce oral bioavailability but improve target engagement in polar binding pockets .

Biological Activity

1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C25H32N6O2
  • Molecular Weight : 448.571 g/mol
  • CAS Number : 1775372-17-2

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on the central nervous system (CNS) and other therapeutic potentials.

1. Central Nervous System Effects

Research indicates that derivatives of piperazine, including this compound, exhibit significant CNS activity. In particular:

  • Anxiolytic Activity : Behavioral tests suggest that the compound may reduce anxiety-like behaviors. In the elevated plus maze test, it increased the time spent in open arms, indicating reduced anxiety levels .
  • Antidepressant Effects : In forced swimming tests, the compound decreased immobility time, suggesting antidepressant-like properties. This effect was linked to serotonergic and dopaminergic pathways .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity in various assays, which could contribute to its neuroprotective effects. For instance:

  • DPPH Assay : The ability to scavenge free radicals was evaluated using the DPPH method, showing promising results that suggest potential protective effects against oxidative stress .

Research Findings and Case Studies

A detailed examination of several studies highlights the biological implications of this compound:

StudyFindings
Demonstrated anxiolytic and antidepressant-like activities in rodent models; binding affinity for α1B, 5-HT1A, and D2 receptors.
Explored similar piperazine derivatives with macrofilaricidal effects; suggests a broader spectrum of biological activities for related compounds.

The mechanisms through which this compound exerts its effects involve multiple neurotransmitter systems:

  • Serotonergic Pathway : Anxiolytic effects were reversed by NAN-190 (a selective 5-HT1A antagonist), indicating a role for serotonin in mediating these effects.
  • Dopaminergic Pathway : Antidepressant-like effects were also influenced by dopaminergic antagonists, suggesting involvement of dopamine receptors in mood regulation.

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of piperazine-tetrazole derivatives typically involves multi-step protocols. A common approach includes:

  • Step 1 : Functionalization of the piperazine core via nucleophilic substitution or acylation. For example, the tert-butylbenzoyl group can be introduced using 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 2 : Alkylation of the piperazine nitrogen with a tetrazole-containing intermediate. A Mitsunobu reaction or SN2 displacement may be employed to attach the tetrazole-methyl group .
  • Optimization : Solvent choice (e.g., DMF for polar reactions), temperature control (room temperature for alkylation), and stoichiometric ratios (1.2 equivalents of acylating agents) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.3 ppm), ethoxyphenyl (δ ~4.0 ppm for OCH₂CH₃), and tetrazole (δ ~8.5 ppm) groups .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages to verify stoichiometry .

Basic: What biological activities are associated with the tetrazole and piperazine moieties in this compound?

  • Piperazine Core : Modulates receptor binding (e.g., serotonin or dopamine receptors) due to its flexible nitrogen-rich structure, often linked to antipsychotic or anxiolytic activity .
  • Tetrazole Ring : Mimics carboxylate groups in drug-receptor interactions, enhancing bioavailability and metabolic stability. Preclinical studies suggest anti-inflammatory and anticancer potential .
  • Combined Effects : Synergistic interactions between the tert-butylbenzoyl (lipophilic) and ethoxyphenyl-tetrazole (polar) groups may improve blood-brain barrier penetration .

Advanced: How should researchers design experiments to assess the compound’s receptor binding affinity and selectivity?

  • In Vitro Assays :
    • Radioligand Binding : Use ³H-labeled serotonin/dopamine analogs in competitive binding assays (IC₅₀ determination) .
    • Functional Selectivity : Measure cAMP accumulation or β-arrestin recruitment via GPCR functional assays (e.g., BRET/FRET) .
  • Structural Insights : Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target receptors (e.g., 5-HT₂A) to predict binding modes. Adjust substituents (e.g., ethoxy vs. methoxy groups) to optimize interactions .

Advanced: What strategies can resolve contradictions in pharmacological data across studies on piperazine-tetrazole derivatives?

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or species-specific responses (e.g., murine vs. human receptor isoforms) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., tert-butyl vs. methyl groups) and correlate changes with activity trends. For example, bulkier substituents may enhance receptor affinity but reduce solubility .
  • Dose-Response Reassessment : Validate conflicting results by repeating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can the solubility and bioavailability of this compound be optimized for in vivo studies?

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance intestinal absorption .
  • Formulation : Use PEG-based nanoparticles or cyclodextrin complexes to improve aqueous solubility .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies in rodent plasma to measure half-life and clearance rates. Adjust dosing regimens based on AUC₀–24h data .

Advanced: What computational methods are effective for predicting the compound’s metabolic stability?

  • In Silico Tools :
    • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ethoxy group oxidation) .
    • Metabolite Identification : Combine molecular dynamics simulations (AMBER) with mass fragmentation patterns to predict Phase I/II metabolites .
  • Validation : Compare predictions with in vitro liver microsome assays (human hepatocytes) .

Basic: What are the common impurities in synthesized batches, and how are they quantified?

  • Byproducts : Unreacted tert-butylbenzoyl chloride or tetrazole intermediates.
  • Detection :
    • GC-MS : Identify volatile impurities (e.g., residual solvents) .
    • HPLC-DAD : Quantify non-volatile impurities using area normalization (>98% purity threshold) .

Advanced: How does the compound’s stereochemistry influence its biological activity?

  • Chiral Centers : If present, use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and test individual isomers in bioassays .
  • Docking Studies : Compare binding energies of R- vs. S-configurations to receptor active sites (e.g., serotonin transporters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.